molecular formula C30H39IN4O3 B010992 Iodobolpyramine CAS No. 101395-33-9

Iodobolpyramine

Cat. No. B010992
M. Wt: 628.6 g/mol
InChI Key: LOPFSGXLOHCWPI-DYSJZCPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodobolpyramine is a chemical compound that has gained attention in scientific research due to its unique properties. It is a halogenated pyramine derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of iodobolpyramine is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell growth and division. It is also thought to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Iodobolpyramine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, particularly those of the breast, lung, and colon. It has also been shown to induce apoptosis in cancer cells. In animal studies, iodobolpyramine has been shown to accumulate in certain tissues, such as the liver and kidneys, and to be eliminated from the body primarily through the urine.

Advantages And Limitations For Lab Experiments

One advantage of using iodobolpyramine in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for cancer therapy. Additionally, iodobolpyramine can be radiolabeled, allowing for imaging studies. However, one limitation of using iodobolpyramine is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for iodobolpyramine research. One area of interest is the development of iodobolpyramine derivatives with improved solubility and bioavailability. Another area of research is the use of iodobolpyramine in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of iodobolpyramine and its potential applications in cancer therapy and imaging studies.
In conclusion, iodobolpyramine is a chemical compound with unique properties that have made it a subject of interest in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of iodobolpyramine in cancer therapy and imaging studies.

Synthesis Methods

Iodobolpyramine can be synthesized using various methods. One of the most common methods involves the reaction between 2,4-dichloro-5-iodopyrimidine and 2-amino-5-methylthiazole in the presence of a base. The resulting product is then treated with iodine and potassium iodide to obtain iodobolpyramine. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

Iodobolpyramine has been used in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a radiotracer for imaging studies, particularly in the field of positron emission tomography (PET). Additionally, iodobolpyramine has been used in the synthesis of other compounds with potential therapeutic applications.

properties

CAS RN

101395-33-9

Product Name

Iodobolpyramine

Molecular Formula

C30H39IN4O3

Molecular Weight

628.6 g/mol

IUPAC Name

3-(4-hydroxy-3-(125I)iodanylphenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]propanamide

InChI

InChI=1S/C30H39IN4O3/c1-34(19-7-3-5-18-33-30(37)16-12-24-11-15-28(36)27(31)22-24)20-21-35(29-8-4-6-17-32-29)23-25-9-13-26(38-2)14-10-25/h4,6,8-11,13-15,17,22,36H,3,5,7,12,16,18-21,23H2,1-2H3,(H,33,37)/i31-2

InChI Key

LOPFSGXLOHCWPI-DYSJZCPFSA-N

Isomeric SMILES

CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)[125I])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

SMILES

CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Canonical SMILES

CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Other CAS RN

101395-33-9

synonyms

iodobolpyramine

Origin of Product

United States

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